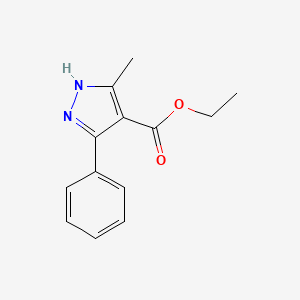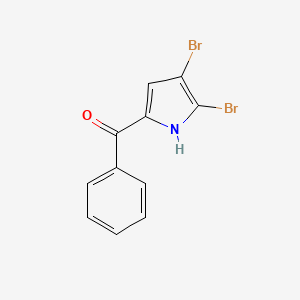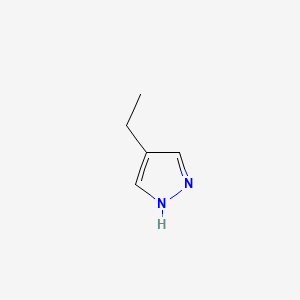
(4-Metilpiridin-2-il)metanol
Descripción general
Descripción
(4-Methylpyridin-2-yl)methanol is an organic compound with the chemical formula C7H9NO. It is a derivative of pyridine, featuring a methyl group at the fourth position and a hydroxymethyl group at the second position of the pyridine ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
(4-Methylpyridin-2-yl)methanol has several applications in scientific research:
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by (4-Methylpyridin-2-yl)methanol are not well-documented. Given the complexity of biological systems, it is likely that this compound affects multiple pathways, leading to downstream effects. More research is needed to summarize the affected pathways and their downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (4-Methylpyridin-2-yl)methanol are not well-studied. These properties are crucial for understanding the bioavailability of the compound. Future research should focus on outlining these properties .
Result of Action
It is likely that the compound has multiple effects at the molecular and cellular levels, depending on its targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Methylpyridin-2-yl)methanol. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (4-Methylpyridin-2-yl)methanol can be synthesized through several methods. One common approach involves the reaction of 2-pyridinemethanol with methyl lithium to form the corresponding organolithium compound, which is then treated with a methyl halide to yield (4-Methylpyridin-2-yl)methanol .
Industrial Production Methods: In an industrial setting, (4-Methylpyridin-2-yl)methanol is typically produced by the catalytic hydrogenation of 4-methyl-2-pyridinecarboxaldehyde. This process involves the use of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions: (4-Methylpyridin-2-yl)methanol undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: 4-Methyl-2-pyridinecarboxylic acid.
Reduction: 4-Methyl-2-pyridinemethanol.
Substitution: Products vary based on the nucleophile used.
Comparación Con Compuestos Similares
2-Pyridinemethanol: Lacks the methyl group at the fourth position, resulting in different chemical and biological properties.
4-Methyl-2-pyridinecarboxaldehyde: An aldehyde derivative that can be converted to (4-Methylpyridin-2-yl)methanol through reduction.
4-Methyl-2-pyridinecarboxylic acid: An oxidized form of (4-Methylpyridin-2-yl)methanol.
Uniqueness: (4-Methylpyridin-2-yl)methanol is unique due to the presence of both a methyl group and a hydroxymethyl group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
(4-methylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-2-3-8-7(4-6)5-9/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYDTSHOQKECQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70489464 | |
| Record name | (4-Methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70489464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42508-74-7 | |
| Record name | 4-Methyl-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42508-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70489464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Cyclopropyl-4H-[1,2,4]triazole](/img/structure/B1313419.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine](/img/structure/B1313421.png)





![[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol](/img/structure/B1313440.png)





![6-Bromo-1,4-dioxaspiro[4.4]nonane](/img/structure/B1313461.png)
